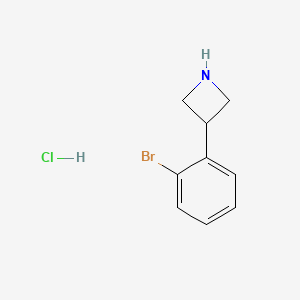
1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H13NO3 . It is characterized by the presence of an oxetane ring and a pyrrolidine ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been achieved through various methods. One approach involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Another method involves the formation of the oxetane ring from an epoxide, which requires moderate heating .Molecular Structure Analysis
The molecular structure of “1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid” is characterized by the presence of an oxetane ring and a pyrrolidine ring . The oxetane ring is a three-membered ring containing an oxygen atom, while the pyrrolidine ring is a five-membered ring containing a nitrogen atom .Chemical Reactions Analysis
The formation of the oxetane ring from an epoxide has been modeled and shown to proceed via an SN2 transition structure and is sensitive to epoxide substitution . The reaction requires 13-17 kcal/mol activation energy, and subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal/mol and THF to tetrahydropyran (THP) at 38 kcal/mol .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid involves the formation of the oxetane ring followed by the addition of the pyrrolidine and carboxylic acid functional groups.", "Starting Materials": [ "3-hydroxypropanal", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "1,2-diaminopropane", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Condensation of 3-hydroxypropanal with ethyl acetoacetate in the presence of ammonium acetate to form 3-(2-oxoethyl)oxetane", "Reaction of 3-(2-oxoethyl)oxetane with ethyl chloroformate in the presence of sodium hydroxide to form 1-(oxetan-3-yl)ethyl chloroformate", "Addition of 1,2-diaminopropane to 1-(oxetan-3-yl)ethyl chloroformate in the presence of hydrochloric acid to form 1-(oxetan-3-yl)pyrrolidine", "Hydrolysis of 1-(oxetan-3-yl)pyrrolidine with sodium hydroxide to form 1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid", "Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate", "Drying and purification of the product by recrystallization from water and sodium chloride" ] } | |
Numéro CAS |
1784061-57-9 |
Nom du produit |
1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



